molecular formula C29H24N4O8 B1678743 Niceritrol CAS No. 5868-05-3

Niceritrol

カタログ番号 B1678743
CAS番号: 5868-05-3
分子量: 556.5 g/mol
InChIキー: KUEUWHJGRZKESU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Niceritrol is a niacin derivative used as a hypolipidemic agent . It is an ester of pentaerythritol and nicotinic acid . It has general properties similar to those of nicotinic acid (Nicotinamide), to which it is slowly hydrolysed . Niceritrol has been used as a lipid regulating drug in hyperlipidaemias and as a vasodilator in the treatment of peripheral vascular disease .


Molecular Structure Analysis

Niceritrol has a molecular formula of C29H24N4O8 . Its monoisotopic mass is 556.159424 Da .


Chemical Reactions Analysis

Niceritrol is an ester of pentaerythritol and nicotinic acid . It is slowly hydrolysed to nicotinic acid in the body .


Physical And Chemical Properties Analysis

Niceritrol has a molecular formula of C29H24N4O8 . Its average mass is 556.523 Da and its monoisotopic mass is 556.159424 Da .

科学的研究の応用

Treatment of Hypercholesterolaemia

  • Methods of Application : Niceritrol was started at a dose of 750 mg/day and this was increased at weekly intervals over 4 weeks to the maximum tolerated dosage up to 3 g/day. This was then maintained for a further 8 weeks .
  • Results : There were statistically significant decreases in total plasma cholesterol, total triglyceride, LDL cholesterol and VLDL triglyceride; HDL cholesterol remained unchanged after 12 weeks of treatment .

Treatment of Streptozocin-Induced Diabetic Neuropathy

  • Methods of Application : Niceritrol, a drug with peripheral tissue vasodilatory and serum lipid-lowering activity, was administered for 2 months to rats with streptozocin-induced diabetes .
  • Results : The Niceritrol-treated diabetic group had significantly higher sciatic nerve blood flow, motor nerve conduction velocity, and sciatic nerve myo-inositol values and lower serum triglyceride levels than the untreated diabetic group .

Reduction of Serum Phosphate Concentration

  • Methods of Application : The effects of niceritrol on faecal and urinary phosphate excretion were examined in normal rats .
  • Results : The study aimed to clarify the mechanism of reduction of the serum phosphate concentration by niceritrol in patients undergoing dialysis .

Antiatherosclerotic Agent

  • Results : Niceritrol was found to be more effective as an antiatherosclerotic agent than an equivalent dose of nicotinic acid. The antiatherosclerotic effect of niceritrol was partly attributable to its hypocholesterolemic effect, but it also seemed to have a more direct action on the vascular wall .

特性

IUPAC Name

[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEUWHJGRZKESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023364
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niceritrol

CAS RN

5868-05-3
Record name Niceritrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5868-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niceritrol [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niceritrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niceritrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICERITROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Niceritrol
Reactant of Route 2
Reactant of Route 2
Niceritrol
Reactant of Route 3
Niceritrol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Niceritrol
Reactant of Route 5
Reactant of Route 5
Niceritrol
Reactant of Route 6
Reactant of Route 6
Niceritrol

Citations

For This Compound
872
Citations
K Shimoda, T Akiba, T Matsushima, T Rai… - Nihon Jinzo Gakkai …, 1998 - europepmc.org
Since phosphorus retention in hemodialysis (HD) patients is known to be an important factor in the development of secondary hyperparathyroidism and renal osteodystrophy, …
Number of citations: 42 europepmc.org
N Hotta, H Kakuta, H Fukasawa, N Koh… - Diabetes, 1992 - Am Diabetes Assoc
Niceritrol, a drug with peripheral tissue vasodilatory and serum lipid-lowering activity, was administered for 2 mo to rats with streptozocin-induced diabetes. Physiological and …
Number of citations: 85 diabetesjournals.org
L Lundholm, L Jacobsson, R Brattsand, O Magnusson - Atherosclerosis, 1978 - Elsevier
… In the medium group 0.5-0.75% of /3-pyridylcarbinol or niceritrol in … effect of niceritrol was partly attributable to its … In hyperlipidemic patients, niceritrol was more effective than nicotinic …
Number of citations: 23 www.sciencedirect.com
S Rössner, AG Olsson, L Orö - Acta Medica Scandinavica, 1976 - Wiley Online Library
… niceritrol twice instead of thrice daily, which is the generally recommended dosage. Combined treatment with clofibrate and niceritrol … practical if the combining niceritrol could be given …
Number of citations: 5 onlinelibrary.wiley.com
N Kuboyama, Y Watanabe… - … official publication of …, 1999 - academic.oup.com
… niceritrol is presumably the mechanism by which serum In the present study, the effect of niceritrol … words: faecal excretion; niceritrol; phosphate niceritrol in patients undergoing dialysis. …
Number of citations: 31 academic.oup.com
K Tanaka, K Hayashi, T Shingu, Y Kuga, Y Okura… - Metabolism, 1997 - Elsevier
… of pentaerythrit01 tetranicotinate (niceritrol) to reduce … niceritrol at a dosage of 750 mg (3 tablets)/d for 8 weeks, followed by 1,500 mg (6 tablets)/d for 8 weeks. Administration of niceritrol …
Number of citations: 4 www.sciencedirect.com
A Owada, S Suda, T Hata - The American journal of medicine, 2003 - Elsevier
PURPOSE: Lipoprotein (a) [Lp(a)] levels increase in patients with renal disease. We administered niceritrol, a nicotinic acid derivative, to patients with chronic renal disease and a high …
Number of citations: 30 www.sciencedirect.com
M Kibata, M Ishida, K Asano, H Uehara, K Saito… - Atherosclerosis, 1980 - Elsevier
… However, niceritrol increased HDL-Ch significantly in both groups. At 16 weeks, the VLDL- … were significantly increased throughout niceritrol administration. Niceritrol is thought to be …
Number of citations: 13 www.sciencedirect.com
B Vessby, H Lithell, IB Gustafsson, J Boberg - Atherosclerosis, 1980 - Elsevier
… During the ensuing two months either clofibrate or niceritrol, … The combined treatment with diet, clofibrate and niceritrol … partly reversed by clofibrate while niceritrol did not cause any …
Number of citations: 44 www.sciencedirect.com
R Brattsand - Acta Pharmacologica et Toxicologica, 1975 - Wiley Online Library
… niceritrol could not be evaluated. In the series with plasma cholesterol up to 1000 mg/100 ml niceritrol … In the series with the highest plasma cholesterol level niceritrol had no protective …
Number of citations: 15 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。